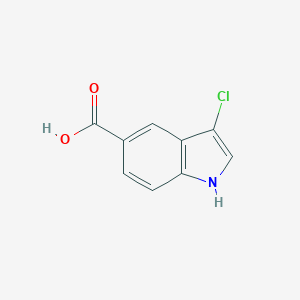

3-chloro-1H-indole-5-carboxylic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-chloro-1H-indole-5-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6ClNO2/c10-7-4-11-8-2-1-5(9(12)13)3-6(7)8/h1-4,11H,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MZUYNTLMQOTJOQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1C(=O)O)C(=CN2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

195.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Introduction: The Significance of the Halogenated Indole Scaffold

An In-depth Technical Guide to the Chemical Properties of 3-chloro-1H-indole-5-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

The indole ring system is a cornerstone of medicinal chemistry, forming the structural basis for a vast array of natural products, pharmaceuticals, and agrochemicals.[1][2] Its prevalence in biologically active molecules, from the essential amino acid tryptophan to complex alkaloids, has driven extensive research into its synthesis and functionalization.[1] The introduction of a halogen atom, such as chlorine, onto the indole scaffold profoundly alters the molecule's electronic properties, lipophilicity, and metabolic stability.[1] This strategic modification can enhance biological activity and provide a versatile chemical handle for advanced synthetic transformations, including cross-coupling reactions.[1]

This guide focuses on a specific, functionalized member of this class: This compound . We will provide a comprehensive analysis of its core chemical properties, reactivity, and potential applications, offering field-proven insights for professionals engaged in chemical synthesis and drug discovery.

Section 1: Core Physicochemical and Structural Properties

This compound is a synthetic organic compound that presents as a brown powder under standard conditions.[3] Its fundamental properties are crucial for its handling, storage, and application in synthetic protocols.

| Property | Value | Source |

| CAS Number | 1224699-05-1 | [3] |

| Molecular Formula | C₉H₆ClNO₂ | [3] |

| Molecular Weight | 195.60 g/mol | [4] |

| Physical Form | Brown Powder | [3] |

| Purity | Typically ≥97% | [3] |

| Storage | Store at 0-8 °C | [3] |

| SMILES | C1=CC2=C(C=C1C(=O)O)NC=C2Cl | [3] |

| InChI Key | MZUYNTLMQOTJOQ-UHFFFAOYSA-N | [3] |

graph "chemical_structure" { layout=neato; node [shape=plaintext]; edge [style=solid];// Define nodes for atoms with positions N1 [label="N", pos="0,0.86!"]; H1 [label="H", pos="-0.5,1.4!"]; C2 [label="C", pos="1.2,0.86!"]; C3 [label="C", pos="1.5,-0.5!"]; Cl [label="Cl", pos="2.9,-0.8!"]; C3a [label="C", pos="0.4,-1.2!"]; C4 [label="C", pos="0.6,-2.5!"]; H4 [label="H", pos="1.5,-3!"]; C5 [label="C", pos="-0.5,-3.2!"]; C6 [label="C", pos="-1.7,-2.5!"]; H6 [label="H", pos="-2.6,-3!"]; C7 [label="C", pos="-1.9,-1.2!"]; H7 [label="H", pos="-2.8,-0.8!"]; C7a [label="C", pos="-0.7,-0.5!"]; C_COOH [label="C", pos="-0.3,-4.6!"]; O1_COOH [label="O", pos="0.8,-5.2!"]; O2_COOH [label="O", pos="-1.3,-5.2!"]; H_OOH [label="H", pos="-1.1,-6!"]; // Define bonds N1 -- C2; N1 -- H1 [style=solid]; N1 -- C7a; C2 -- C3; C3 -- C3a; C3 -- Cl; C3a -- C4; C3a -- C7a; C4 -- C5; C4 -- H4; C5 -- C6; C5 -- C_COOH; C6 -- C7; C6 -- H6; C7 -- C7a; C7 -- H7; C_COOH -- O1_COOH [label=""]; C_COOH -- O2_COOH [style=double]; O1_COOH -- H_OOH; // Double bonds in the indole ring edge [style=double]; C2 -- C3; C4 -- C5; C6 -- C7; C7a -- C3a;

}

Caption: 2D structure of this compound.

Section 2: Spectroscopic Characterization Profile (Anticipated)

| Spectroscopy | Functional Group | Expected Chemical Shift / Absorption Range | Rationale |

| ¹H NMR | Carboxylic Acid (-COOH) | ~12 ppm (singlet, broad) | The acidic proton is highly deshielded and its signal often broadens due to hydrogen bonding. Its position is concentration-dependent.[5] |

| Indole N-H | >10 ppm (singlet, broad) | The N-H proton of the indole ring is also deshielded and can exchange, leading to a broad signal. | |

| Aromatic Protons | 7.0 - 8.5 ppm (multiplets) | Protons on the benzene and pyrrole rings will appear in the aromatic region, with specific splitting patterns determined by their coupling with adjacent protons. | |

| ¹³C NMR | Carboxylic Carbon (-C OOH) | 165 - 185 ppm | The carbonyl carbon of a carboxylic acid is characteristically found in this downfield region of the spectrum.[5] |

| Aromatic Carbons | 100 - 140 ppm | The eight other carbon atoms of the indole ring system will resonate in this range. The carbon attached to chlorine (C3) will be influenced by the halogen's electronegativity. | |

| IR Spectroscopy | O-H Stretch (Carboxylic Acid) | 2500 - 3300 cm⁻¹ (very broad) | This characteristic broad absorption is due to strong intermolecular hydrogen bonding between the carboxylic acid groups.[5] |

| C=O Stretch (Carboxylic Acid) | 1710 - 1760 cm⁻¹ (strong, sharp) | This strong absorption is indicative of the carbonyl group. Its exact position can be influenced by conjugation and hydrogen bonding.[5] | |

| N-H Stretch (Indole) | ~3300 - 3500 cm⁻¹ (moderate) | This absorption corresponds to the stretching vibration of the N-H bond in the indole ring. |

Section 3: Reactivity and Synthetic Profile

The reactivity of this compound is dictated by the interplay of its three key components: the electron-rich indole nucleus, the deactivating chlorine substituent at the C3 position, and the versatile carboxylic acid group on the benzene ring.

Reactivity of the Carboxylic Acid Group

The carboxylic acid moiety is a highly versatile functional group, enabling a wide range of derivatization reactions essential for medicinal chemistry applications like prodrug synthesis or scaffold elaboration.[1][2]

-

Esterification: Reaction with an alcohol under acidic conditions (Fischer esterification) yields the corresponding ester. This is often done to improve cell permeability or modify pharmacokinetic properties.[1]

-

Amide Formation: Conversion to an acid chloride (e.g., using thionyl chloride or oxalyl chloride) followed by reaction with a primary or secondary amine is a standard method to form amides. Alternatively, direct coupling with an amine using reagents like EDAC or HATU is common.

-

Reduction: The carboxylic acid can be reduced to the corresponding primary alcohol, 5-(hydroxymethyl)-3-chloro-1H-indole, using strong reducing agents like lithium aluminum hydride (LiAlH₄).[1]

Reactivity of the Indole Ring

The indole ring is inherently electron-rich and susceptible to electrophilic attack. However, the substituents on this compound significantly modulate this reactivity:

-

The chlorine atom at C3 is an electron-withdrawing group, which deactivates the pyrrole part of the ring towards further electrophilic substitution. The C3 position, normally the most reactive site, is blocked.

-

The carboxylic acid group at C5 is also deactivating, reducing the nucleophilicity of the benzene portion of the ring system.

Plausible Synthetic Workflow

The synthesis of substituted indole carboxylic acids often involves multi-step sequences. While a specific, validated protocol for this compound is not published, a logical synthetic strategy can be devised based on established indole syntheses like the Fischer indole synthesis, followed by targeted functionalization.

Caption: A generalized workflow for the synthesis of functionalized indole carboxylic acids.

Experimental Causality: The choice of a Fischer indole synthesis is logical as it builds the indole core from readily available anilines and carbonyl compounds.[6] Subsequent chlorination at the C3 position is a common step, often achieved with reagents like N-chlorosuccinimide (NCS). Finally, hydrolysis of an ester protecting group reveals the target carboxylic acid.[6]

Section 4: Applications in Medicinal Chemistry and Drug Discovery

Halogenated indole carboxylic acids are privileged scaffolds in drug discovery. The chlorine atom can enhance binding affinity through halogen bonding and improve metabolic stability, while the carboxylic acid group often serves as a key interaction point with biological targets or as a handle for improving solubility.[1][2]

Derivatives of indole carboxylic acids have been successfully developed as potent and selective antagonists for targets like the cysteinyl leukotriene 1 (CysLT1) receptor, relevant for treating asthma.[6] They have also been explored as inhibitors of HIV-1 integrase, a critical enzyme for viral replication.[7]

Caption: Role of this compound as a versatile building block.

This compound serves as a critical starting material or intermediate, allowing medicinal chemists to systematically explore the chemical space around the indole scaffold to optimize potency, selectivity, and pharmacokinetic profiles for a desired biological target.

Section 5: Safety and Handling

As with any laboratory chemical, proper handling of this compound is essential. The compound is classified with GHS07 pictogram, indicating it can be an irritant.[3]

| Hazard Information | Description |

| Pictogram | GHS07 (Exclamation Mark) |

| Signal Word | Warning |

| Hazard Statements | H315: Causes skin irritation.[3][8] H319: Causes serious eye irritation.[3][8] H335: May cause respiratory irritation.[3][8] |

| Precautionary Statements | P261: Avoid breathing dust.[3] P280: Wear protective gloves/eye protection/face protection.[8][9] P302+P352: IF ON SKIN: Wash with plenty of water.[3][8] P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[3][8] |

Self-Validating Protocol Note: Always consult the most current Safety Data Sheet (SDS) from your supplier before handling.[8][9] Work in a well-ventilated fume hood and use appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

References

-

ChemSynthesis. (n.d.). tert-butyl 3-chloro-1H-indole-5-carboxylate. Retrieved January 14, 2026, from [Link]

-

Clariant. (2017). Safety Data Sheet. Retrieved January 14, 2026, from [Link]

-

PubChem. (n.d.). 5-Chloro-1H-indole-3-carboxylic acid. Retrieved January 14, 2026, from [Link]

- Supporting Information for Cu(II)- or Co(II)-Catalyzed C(SP3)-H Oxidation. (n.d.).

-

Chen, H., et al. (2015). Discovery of 3-Substituted 1H-Indole-2-carboxylic Acid Derivatives as a Novel Class of CysLT1 Selective Antagonists. ACS Medicinal Chemistry Letters. Available at: [Link]

- ACS Omega. (2026). Structure–Property Relationships of Near-Infrared Cyanine Dyes.

-

IP.com. (n.d.). Synthesis Of 3 Bromo 1 (3 Chloro 2 Pyridinyl) 1 H Pyrazole 5 Carboxylic Acid. Retrieved January 14, 2026, from [Link]

-

Chemical Synthesis Database. (n.d.). 3-acetyl-1H-indole-5-carboxylic acid. Retrieved January 14, 2026, from [Link]

-

Crash Course. (2021). Carboxylic Acid Derivatives & Hydrolysis Reactions. Retrieved January 14, 2026, from [Link]

-

NC State University Libraries. (n.d.). Spectroscopy of Carboxylic Acids and Nitriles. Retrieved January 14, 2026, from [Link]

-

University of Calgary. (n.d.). Reactivity of Carboxylic Acid Derivatives. Retrieved January 14, 2026, from [Link]

-

Han, X., & Luo, Y. (2012). 5-Chloro-1H-indole-3-carboxylic acid. Acta Crystallographica Section E. Available at: [Link]

-

Han, X., & Luo, Y. (2012). 5-Chloro-1H-indole-3-carboxylic acid. Acta Crystallographica Section E. Available at: [Link]

-

Royal Society of Chemistry. (2024). Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors. Retrieved January 14, 2026, from [Link]

- Lamberth, C., & Dinges, J. (Eds.). (n.d.). Bioactive Carboxylic Compound Classes: Pharmaceuticals and Agrochemicals. Wiley-VCH.

Sources

- 1. benchchem.com [benchchem.com]

- 2. application.wiley-vch.de [application.wiley-vch.de]

- 3. This compound | 1224699-05-1 [sigmaaldrich.com]

- 4. 5-Chloro-1H-indole-3-carboxylic acid | C9H6ClNO2 | CID 17840246 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 20.8 Spectroscopy of Carboxylic Acids and Nitriles – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 6. Discovery of 3-Substituted 1H-Indole-2-carboxylic Acid Derivatives as a Novel Class of CysLT1 Selective Antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors - RSC Advances (RSC Publishing) DOI:10.1039/D3RA08320A [pubs.rsc.org]

- 8. assets.thermofisher.com [assets.thermofisher.com]

- 9. sigmaaldrich.com [sigmaaldrich.com]

An In-Depth Technical Guide to 3-chloro-1H-indole-5-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

Prepared by a Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of 3-chloro-1H-indole-5-carboxylic acid (CAS No: 1224699-05-1), a heterocyclic building block with significant potential in medicinal chemistry and drug discovery. This document delves into its physicochemical properties, outlines a detailed, field-proven synthetic protocol, and explores its potential therapeutic applications by examining the established roles of analogous indole-based compounds. Furthermore, this guide presents a thorough analytical characterization profile, including expected spectroscopic data, to aid researchers in its identification and quality assessment. The content is structured to provide not just procedural steps but also the scientific rationale behind them, ensuring a deep and actionable understanding for professionals in the field.

Introduction: The Strategic Importance of Substituted Indoles

The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products, pharmaceuticals, and biologically active molecules.[1] Its unique electronic properties and ability to participate in various intermolecular interactions make it a cornerstone in the design of targeted therapeutics. The strategic placement of substituents on the indole ring allows for the fine-tuning of a compound's pharmacological profile, including its potency, selectivity, and pharmacokinetic properties.

This compound is a bifunctional molecule featuring a reactive carboxylic acid group and a chlorine substituent. The carboxylic acid moiety serves as a versatile handle for derivatization, enabling the formation of esters, amides, and other functionalities crucial for probing structure-activity relationships (SAR).[2] The chloro group, an electron-withdrawing substituent, can significantly influence the molecule's acidity, lipophilicity, and metabolic stability, while also providing a potential site for further synthetic modifications. This guide aims to serve as a foundational resource for researchers looking to leverage the synthetic and therapeutic potential of this valuable intermediate.

Physicochemical and Safety Data

A thorough understanding of a compound's physical and chemical properties is paramount for its effective use in a research and development setting.

| Property | Value | Source |

| CAS Number | 1224699-05-1 | |

| Molecular Formula | C₉H₆ClNO₂ | |

| Molecular Weight | 195.6 g/mol | |

| Physical Form | Brown powder | |

| Storage Temperature | 0-8 °C | |

| Purity | ≥97.00% |

Safety Information:

-

Signal Word: Warning

-

Pictogram: GHS07 (Exclamation Mark)

-

Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).

-

Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing), P302+P352 (IF ON SKIN: Wash with plenty of soap and water).

Data sourced from Sigma-Aldrich.[1]

Synthesis Protocol: A Mechanistic Approach

Proposed Synthetic Pathway

Caption: Proposed synthetic workflow for this compound.

Step-by-Step Experimental Protocol

Step 1: Reductive Amination

-

Reaction: Methyl 4-amino-3-chlorobenzoate is reacted with glyoxal diethyl acetal via reductive amination to form methyl 4-((2,2-diethoxyethyl)amino)-3-chlorobenzoate.

-

Procedure:

-

To a solution of methyl 4-amino-3-chlorobenzoate (1.0 eq) in dichloromethane (DCM, 10 volumes), add glyoxal diethyl acetal (1.2 eq).

-

Stir the mixture at room temperature for 30 minutes.

-

Add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq) portion-wise over 15 minutes. The choice of this mild reducing agent is critical to prevent over-reduction and is well-suited for reductive aminations.

-

Stir the reaction at room temperature for 12-16 hours, monitoring by TLC or LC-MS for the disappearance of the starting material.

-

Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

-

Separate the organic layer, and extract the aqueous layer with DCM.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield the desired intermediate.

-

Step 2: Acid-Catalyzed Cyclization (Fischer Indole Synthesis Analogue)

-

Reaction: The intermediate from Step 1 undergoes an intramolecular cyclization to form the indole ring system, yielding methyl 3-chloro-1H-indole-5-carboxylate.

-

Procedure:

-

Dissolve the purified intermediate (1.0 eq) in a suitable solvent such as toluene or dioxane (10 volumes).

-

Add a strong acid catalyst, such as trifluoroacetic acid (TFA, 2.0 eq) or polyphosphoric acid (PPA). The acid catalyzes the elimination of ethanol and facilitates the electrophilic attack of the iminium ion onto the aromatic ring to form the indole core.

-

Heat the reaction mixture to 80-100 °C for 2-4 hours, monitoring by TLC or LC-MS.

-

Cool the reaction to room temperature and carefully neutralize with a saturated aqueous solution of sodium bicarbonate.

-

Extract the product with ethyl acetate.

-

Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

-

Purify the residue by column chromatography to obtain methyl 3-chloro-1H-indole-5-carboxylate.

-

Step 3: Saponification

-

Reaction: The methyl ester is hydrolyzed to the corresponding carboxylic acid.

-

Procedure:

-

Dissolve the methyl 3-chloro-1H-indole-5-carboxylate (1.0 eq) in a mixture of tetrahydrofuran (THF) and water (e.g., 3:1 v/v).

-

Add lithium hydroxide (LiOH, 2.0-3.0 eq) or sodium hydroxide (NaOH). LiOH is often preferred for its milder conditions and reduced risk of side reactions.

-

Stir the mixture at room temperature or gently heat to 40-50 °C until the reaction is complete (monitored by TLC or LC-MS).

-

Cool the reaction mixture and remove the THF under reduced pressure.

-

Acidify the remaining aqueous solution to pH 2-3 with 1M HCl. The carboxylic acid product will precipitate out of the solution.

-

Collect the solid by filtration, wash with cold water, and dry under vacuum to yield this compound.

-

Applications in Drug Discovery and Medicinal Chemistry

While specific biological activities for this compound are not extensively documented, the broader class of substituted indole carboxylic acids has shown significant promise in various therapeutic areas. This compound serves as a valuable starting point for the synthesis of libraries of potential drug candidates.

Potential as a Scaffold for Enzyme Inhibitors and Receptor Modulators

The indole carboxylic acid scaffold is a known pharmacophore for a range of biological targets. For instance, derivatives of indole-2-carboxylic acid have been investigated as inhibitors of HIV-1 integrase.[3] Furthermore, certain substituted indole-2-carboxylic acids have been identified as potent and selective antagonists of the cysteinyl leukotriene 1 (CysLT1) receptor, a key target in the treatment of asthma.[4]

The structural features of this compound make it an attractive candidate for screening against various enzyme and receptor targets. The carboxylic acid can act as a key hydrogen bond donor and acceptor, or as a bioisosteric replacement for other acidic functional groups, anchoring the molecule within a target's binding site. The 3-chloro substituent can provide additional hydrophobic or halogen-bonding interactions, potentially enhancing binding affinity and selectivity.

A Hypothetical Signaling Pathway Involvement: CysLT1 Receptor Antagonism

To illustrate its potential, we can consider the role of similar molecules in the cysteinyl leukotriene signaling pathway. Cysteinyl leukotrienes (CysLTs) are inflammatory mediators that, upon binding to the CysLT1 receptor, trigger a G-protein coupled signaling cascade leading to bronchoconstriction and inflammation, key events in the pathophysiology of asthma.

Caption: Hypothetical antagonism of the CysLT1 receptor signaling pathway.

In this model, this compound or its derivatives could act as competitive antagonists, binding to the CysLT1 receptor and preventing the binding of endogenous leukotrienes. This would inhibit the downstream signaling cascade, ultimately leading to a reduction in bronchoconstriction and inflammation, highlighting its potential as a starting point for the development of novel anti-asthmatic drugs.

Analytical Characterization

Rigorous analytical characterization is essential to confirm the identity and purity of a synthesized compound. The following table outlines the expected spectroscopic data for this compound, based on the analysis of structurally related indole derivatives.[1][5][6]

| Technique | Expected Data |

| ¹H NMR (400 MHz, DMSO-d₆) | δ (ppm): ~12.5 (s, 1H, COOH), ~11.5 (s, 1H, NH), ~8.2 (s, 1H, H4), ~7.8 (d, 1H, H6), ~7.5 (d, 1H, H7), ~7.6 (s, 1H, H2). The exact shifts may vary. |

| ¹³C NMR (100 MHz, DMSO-d₆) | δ (ppm): ~168 (COOH), ~135 (C7a), ~128 (C5), ~125 (C3a), ~122 (C6), ~120 (C4), ~115 (C7), ~110 (C3), ~105 (C2). |

| FT-IR (KBr, cm⁻¹) | ~3300-2500 (broad, O-H stretch of carboxylic acid), ~3300 (N-H stretch), ~1680 (C=O stretch), ~1600, 1450 (C=C aromatic stretch), ~750 (C-Cl stretch). |

| Mass Spec. (ESI-) | m/z: 194.0 [M-H]⁻, corresponding to C₉H₅ClNO₂⁻. |

Conclusion

This compound is a strategically important building block for chemical synthesis and drug discovery. Its bifunctional nature, combining a reactive carboxylic acid handle with a modulating chloro-substituent on the privileged indole scaffold, offers a wealth of opportunities for creating diverse molecular architectures. While its specific biological roles are still under exploration, the proven therapeutic relevance of the indole carboxylic acid class of compounds strongly suggests its potential in the development of novel therapeutics, particularly as enzyme inhibitors or receptor modulators. The synthetic and analytical protocols detailed in this guide provide a solid foundation for researchers to confidently incorporate this versatile compound into their research and development programs.

References

- Shinde, A. K. et al. (2012). Synthesis and biological screening of 3-chloro-2-piperazinylmethyl-N-aryl sulfonamide indole derivatives as 5-HT6 receptor ligands. Der Pharma Chemica, 4(3), 909-914.

-

Frontiers in Chemistry. (2022). Design, synthesis, and herbicidal activity of indole-3-carboxylic acid derivatives as potential transport inhibitor response 1 antagonists. [Link]

-

Chen, H. et al. (2015). Discovery of 3-Substituted 1H-Indole-2-carboxylic Acid Derivatives as a Novel Class of CysLT1 Selective Antagonists. ACS Medicinal Chemistry Letters, 6(7), 814-819. [Link]

-

Der Pharma Chemica. (2012). Synthesis, Characterization and Pharmacological Evaluation of Some Novel 3-indole Derivatives. [Link]

-

MDPI. (2024). Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). [Link]

-

Chen, H. et al. (2015). Discovery of 3-Substituted 1H-Indole-2-carboxylic Acid Derivatives as a Novel Class of CysLT1 Selective Antagonists. PubMed Central. [Link]

-

RSC Publishing. (2024). Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors. [Link]

-

Frontiers. (2022). Design, synthesis, and herbicidal activity of indole-3-carboxylic acid derivatives as potential transport inhibitor response 1 antagonists. [Link]

-

Han, X. & Luo, Y. (2012). 5-Chloro-1H-indole-3-carboxylic acid. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 1), o145. [Link]

Sources

- 1. derpharmachemica.com [derpharmachemica.com]

- 2. Synthesis Of 3 Bromo 1 (3 Chloro 2 Pyridinyl) 1 H Pyrazole 5 [quickcompany.in]

- 3. Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors - RSC Advances (RSC Publishing) DOI:10.1039/D3RA08320A [pubs.rsc.org]

- 4. Discovery of 3-Substituted 1H-Indole-2-carboxylic Acid Derivatives as a Novel Class of CysLT1 Selective Antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 5. derpharmachemica.com [derpharmachemica.com]

- 6. Optical properties of 3-substituted indoles - RSC Advances (RSC Publishing) DOI:10.1039/D0RA05405D [pubs.rsc.org]

The Multifaceted Biological Activities of Chlorinated Indolecarboxylic Acids: A Technical Guide

Executive Summary

Chlorinated indolecarboxylic acids, a unique class of halogenated heterocyclic compounds, have garnered significant scientific interest due to their diverse and potent biological activities. This technical guide provides an in-depth exploration of their multifaceted roles, ranging from potent plant growth regulation to promising anticancer and anti-inflammatory properties. By synthesizing data from seminal research, this document offers researchers, scientists, and drug development professionals a comprehensive understanding of the mechanisms of action, key experimental protocols for evaluation, and the therapeutic potential of these intriguing molecules. We delve into the causal relationships behind experimental designs and present self-validating protocols to ensure scientific rigor and reproducibility.

Introduction: The Significance of Chlorination

The indolecarboxylic acid scaffold is a privileged structure in medicinal chemistry and plant biology, with indole-3-acetic acid (IAA) being the most ubiquitous natural auxin. The introduction of a chlorine atom to this scaffold dramatically alters its electronic and lipophilic properties, leading to profound changes in biological activity. This guide will dissect the distinct biological activities of chlorinated indolecarboxylic acids, focusing on their auxin, anti-inflammatory, and anticancer effects.

Potent Auxin Activity: Beyond Natural Growth Regulation

The most well-characterized biological activity of a chlorinated indolecarboxylic acid is the potent auxin effect of 4-chloroindole-3-acetic acid (4-Cl-IAA). Found naturally in certain plants, particularly legumes, 4-Cl-IAA exhibits significantly higher activity in some bioassays compared to its non-chlorinated counterpart, IAA.[1][2]

Mechanism of Action

The heightened activity of 4-Cl-IAA is attributed to its increased stability and altered interaction with the auxin signaling pathway.[3] Like IAA, 4-Cl-IAA is thought to bind to the TRANSPORT INHIBITOR RESPONSE 1 (TIR1) auxin receptor, an F-box protein that is a component of the SCF (SKP1-CULLIN-F-BOX) E3 ubiquitin ligase complex.[4] This binding event targets Aux/IAA transcriptional repressors for ubiquitination and subsequent degradation by the 26S proteasome. The degradation of these repressors liberates Auxin Response Factors (ARFs), which can then regulate the transcription of auxin-responsive genes, leading to various physiological effects such as cell elongation, division, and differentiation.[4] The chlorine substitution is believed to enhance the binding affinity and/or reduce the metabolic degradation of the molecule, leading to a more sustained and potent auxin response.

Diagram 1: Simplified Auxin Signaling Pathway

Experimental Protocol: Avena Coleoptile Curvature Test

This classic bioassay provides a quantitative measure of auxin activity by observing the curvature of oat coleoptiles in response to the asymmetric application of an auxin solution.

Materials:

-

Avena sativa (oat) seeds

-

Petri dishes, filter paper

-

Agar powder

-

Chlorinated indolecarboxylic acid of interest

-

IAA standard solutions

-

Microscope slides, coverslips

-

Protractor or goniometer

Procedure:

-

Germinate Avena seeds in the dark for 48-72 hours until the coleoptiles are approximately 2-3 cm long.

-

Under a dim red light, decapitate the coleoptiles by removing the apical 2-3 mm to eliminate the endogenous source of auxin.

-

Prepare agar blocks (e.g., 2x2x1 mm) containing a known concentration of the chlorinated indolecarboxylic acid or IAA standard.

-

Place an agar block asymmetrically on the cut surface of a decapitated coleoptile.

-

Incubate the coleoptiles in the dark in a humid environment for 1-2 hours.

-

Measure the angle of curvature of the coleoptile using a protractor or a goniometer.

-

A standard curve is generated by plotting the angle of curvature against the logarithm of the IAA concentration. The activity of the chlorinated indolecarboxylic acid can then be determined by comparing its induced curvature to the standard curve.

Quantitative Data

| Compound | Relative Activity (compared to IAA) | Reference |

| 4-chloroindole-3-acetic acid (4-Cl-IAA) | ~10-100x | [3] |

| Dichloro- and trichloro-indole-3-acetic acids | Variable, often lower than 4-Cl-IAA |

Anti-inflammatory Properties: Modulating the Inflammatory Cascade

Several chlorinated indolecarboxylic acids have demonstrated significant anti-inflammatory activities, suggesting their potential as therapeutic agents for inflammatory diseases.

Mechanism of Action

The anti-inflammatory effects of these compounds are often multi-pronged, involving the inhibition of key pro-inflammatory enzymes and signaling pathways. A primary mechanism is the inhibition of cyclooxygenase (COX) enzymes, particularly the inducible isoform, COX-2, which is responsible for the production of prostaglandins during inflammation.[5][6] Additionally, some derivatives have been shown to modulate the nuclear factor-kappa B (NF-κB) signaling pathway.[7][8] NF-κB is a critical transcription factor that regulates the expression of numerous pro-inflammatory genes, including cytokines and chemokines. By inhibiting the activation of NF-κB, chlorinated indolecarboxylic acids can effectively dampen the inflammatory response.

Diagram 2: Anti-inflammatory Mechanism of Action

Experimental Protocol: In Vitro COX-2 Inhibition Assay

This assay determines the ability of a compound to inhibit the activity of the COX-2 enzyme.

Materials:

-

Recombinant human COX-2 enzyme

-

Arachidonic acid (substrate)

-

COX-2 inhibitor screening assay kit (e.g., Cayman Chemical)

-

Chlorinated indolecarboxylic acid of interest

-

Celecoxib (positive control)

-

96-well microplate reader

Procedure:

-

Prepare a series of dilutions of the chlorinated indolecarboxylic acid and the positive control, celecoxib.

-

In a 96-well plate, add the reaction buffer, heme, COX-2 enzyme, and the test compound or control.

-

Incubate the plate at 37°C for a specified time (e.g., 10 minutes) to allow the inhibitor to bind to the enzyme.

-

Initiate the enzymatic reaction by adding arachidonic acid to each well.

-

Incubate for a further period (e.g., 2 minutes) at 37°C.

-

Stop the reaction by adding a stopping reagent (e.g., hydrochloric acid).

-

The amount of prostaglandin E2 (PGE2) produced is quantified using a colorimetric or fluorescent method as per the kit instructions.

-

The percentage of COX-2 inhibition is calculated for each concentration of the test compound, and the IC50 value (the concentration required to inhibit 50% of the enzyme activity) is determined.

Quantitative Data

| Compound | Target | IC50 (µM) | Reference |

| N-benzyl-2-chloroindole-3-carboxylic acid derivatives | COX-1/COX-2 | Variable | [5] |

| Indole derivatives with sulfonamide moiety | COX-2 | Variable | [9] |

Anticancer Activity: Targeting Cell Proliferation and Survival

The indole nucleus is a common scaffold in many anticancer drugs, and chlorination can enhance this activity. Various chlorinated indolecarboxylic acid derivatives have shown potent cytotoxic effects against a range of cancer cell lines.

Mechanism of Action

The anticancer mechanisms of chlorinated indolecarboxylic acids are diverse and often cell-type dependent. A prominent mechanism observed for some derivatives is the disruption of microtubule dynamics.[10][11] Microtubules are essential components of the cytoskeleton involved in cell division, and their disruption leads to cell cycle arrest, typically at the G2/M phase, and subsequent apoptosis. Another key mechanism is the induction of apoptosis through the intrinsic (mitochondrial) pathway. This involves the modulation of the Bcl-2 family of proteins, leading to the release of cytochrome c from the mitochondria and the activation of caspases, the executioners of apoptosis.[12][13]

Diagram 3: Anticancer Mechanism via Apoptosis Induction

Experimental Protocol: MTT Cell Viability Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is often used as a measure of cell viability and proliferation.

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

Chlorinated indolecarboxylic acid of interest

-

Doxorubicin (positive control)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO or acidified isopropanol)

-

96-well cell culture plates

-

Microplate reader

Procedure:

-

Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Treat the cells with various concentrations of the chlorinated indolecarboxylic acid or doxorubicin for a specified period (e.g., 24, 48, or 72 hours). Include untreated cells as a negative control.

-

After the treatment period, add MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

-

Remove the medium and add a solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

The absorbance is directly proportional to the number of viable cells. Calculate the percentage of cell viability for each treatment group relative to the untreated control.

-

Determine the IC50 value, the concentration of the compound that inhibits cell growth by 50%.

Quantitative Data

| Compound | Cell Line | IC50 (µM) | Reference |

| 6-chloroindole derivatives | Various cancer cell lines | Variable | [10][11] |

| 5-chloro-3-(2-methoxyvinyl)-indole-2-carboxamides | Pancreatic cancer (Panc-1) | Potent caspase-3 activation | [12] |

| Indole-3-carboxylic acid derivatives | Bcl-2/Mcl-1 inhibition | Ki values in nM to low µM range | [14] |

Conclusion and Future Directions

Chlorinated indolecarboxylic acids represent a versatile class of compounds with significant and varied biological activities. Their enhanced auxin properties have implications for agriculture and plant science, while their anti-inflammatory and anticancer effects highlight their therapeutic potential. The introduction of chlorine atoms provides a powerful tool for medicinal chemists to modulate the potency and selectivity of indole-based compounds.

Future research should focus on elucidating the precise molecular targets of these compounds and understanding the structure-activity relationships that govern their diverse biological effects. Further preclinical and clinical studies are warranted to explore the therapeutic utility of promising chlorinated indolecarboxylic acid derivatives in the treatment of inflammatory diseases and cancer.

References

- Reinecke, D.M. (1999). 4-Chloroindole-3-acetic acid and plant growth.

- Abeysingha, D.N., Ozga, J.A., Strydhorst, S., et al. (2021). The effect of auxins on amelioration of heat stress-induced wheat (Triticum aestivum L.) grain loss. Journal of Agronomy and Crop Science, 207(6), 970-983.

- BenchChem. (2025). The Core Mechanism of 6-Chloroindole in Cancer Cells: A Technical Guide for Researchers. BenchChem Technical Support Team.

- PubMed. (n.d.). Chlorogenic acid induces apoptosis and cell-cycle arrest in colorectal cancer cells. PubMed.

- Design, synthesis, apoptotic, and antiproliferative effects of 5-chloro-3- (2-methoxyvinyl)-indole-2-carboxamides and pyrido[3,4-b]indol-1-ones as potent EGFRWT/EGFRT790M inhibitors. (2023).

- Evidence That Chlorinated Auxin Is Restricted to the Fabaceae But Not to the Fabeae. (n.d.).

- Consensus. (n.d.).

- Design, synthesis, apoptotic, and antiproliferative effects of 5-chloro-3- (2-methoxyvinyl)-indole-2-carboxamides and pyrido[3,4-b]indol-1-ones as potent EGFRWT/EGFRT790M inhibitors. (2023). Taylor & Francis Online.

- Biosynthesis of the halogenated auxin, 4-chloroindole-3-acetic acid. (n.d.). PubMed.

- BenchChem. (2025).

- Design, synthesis and in vitro cytotoxicity evaluation of indolo–pyrazoles grafted with thiazolidinone as tubulin polymerization inhibitors. (n.d.). PubMed Central.

- Regulation of ethylene-related gene expression by indole-3-acetic acid and 4-chloroindole-3-acetic acid in relation to pea fruit and seed development. (2017).

- Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors. (n.d.). RSC Publishing.

- Indole Compounds in Oncology: Therapeutic Potential and Mechanistic Insights. (n.d.).

- Design, synthesis, in silico and in vitro evaluation of pyrrole–indole hybrids as dual tubulin and aromatase inhibitors with potent anticancer activities. (2025). PubMed Central.

- Indole-3-Acetic Acid (IAA), and Auxin in Plants | Plant Physiology. (n.d.). Biology Discussion.

- Indole Derivatives as Cyclooxygenase Inhibitors: Synthesis, Biological Evalu

- Synthesis and biological assessment of indole derivatives containing penta-heterocycles scaffold as novel anticancer agents towards A549 and K562 cells. (2023). Taylor & Francis Online.

- Design, synthesis, and biological evaluation of 2-(4-(methylsulfonyl) phenyl) indole derivatives with promising COX-2 inhibitory activity. (2018). Journal of Applied Pharmaceutical Science.

- Investigations on Anticancer and Antimalarial Activities of Indole-Sulfonamide Derivatives and In Silico Studies. (2021). ACS Omega.

- Design, synthesis, and anti-inflammatory activity of indole-2-formamide benzimidazole[2,1-b]thiazole deriv

- Anti-Inflammatory Activity and Structure-Activity Relationships of Brominated Indoles from a Marine Mollusc. (2017).

- Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as IDO1/TDO dual inhibitors. (2020). PubMed.

- Synthesis and biological evaluation of novel indole-2-one and 7-aza-2-oxindole derivatives as anti-inflammatory agents. (n.d.).

- Design, synthesis and preliminary biological evaluation of indole-3-carboxylic acid-based skeleton of Bcl-2/Mcl-1 dual inhibitors. (2017). PubMed.

- Chlorinated Auxins—How Does Arabidopsis Thaliana Deal with Them?. (2020).

- The effect of auxins (IAA and 4-Cl-IAA) on the redox activity and medium pH of Zea mays L. root segments. (n.d.).

- Chlorogenic Acid Alleviated AFB1-Induced Hepatotoxicity by Regulating Mitochondrial Function, Activating Nrf2/HO-1, and Inhibiting Noncanonical NF-κB Signaling Pathway. (2023).

- Synthesis and Biological Evaluation of Sclareolide-Indole Conjugates and Their Deriv

- Dietary chlorophyllin inhibits the canonical NF-κB signaling pathway and induces intrinsic apoptosis in a hamster model of oral oncogenesis. (n.d.). PubMed.

- Evidence That Chlorinated Auxin Is Restricted to the Fabaceae But Not to the Fabeae. (n.d.). Oxford Academic.

- In vitro production of chlorinated IAA amino acid conjugates. Shown are.... (n.d.).

- Indole-3-Carboxylic Acid Enhanced Anti-cancer Potency of Doxorubicin via Induction of Cellular Senescence in Colorectal Cells. (2024).

- N-Benzyl-2-chloroindole-3-carboxylic Acids as Potential Anti-Inflammatory Agents. Synthesis and Screening for the Effects on Human Neutrophil Functions and on COX1/COX2 Activity. (n.d.). PubMed.

- Inhibition of COX-2 and PGE2 in LPS-stimulated RAW264.7 cells by lonimacranthoide VI, a chlorogenic acid ester saponin. (n.d.). PubMed Central.

- Biosynthesis of the Halogenated Auxin, 4-Chloroindole-3-Acetic Acid. (n.d.). PubMed Central.

- Antiinflammatory and antiarthritic properties of a substituted quinoline carboxylic acid: CL.... (n.d.). PubMed.

- Apoptosis Induction, a Sharp Edge of Berberine to Exert Anti-Cancer Effects, Focus on Breast, Lung, and Liver Cancer. (n.d.).

- (PDF) Chlorogenic acid reverses growth inhibition by suppressing the hypothalamic COX-2 signaling pathway in broilers under LPS-induced immune stress. (2025).

- Recent development on COX-2 inhibitors as promising anti-inflammatory agents: The past 10 years. (2022).

- New Indole-6-Carboxylic Acid Derivatives as Multi-Target Antiproliferative Agents: Synthesis, in Silico Studies, and Cytotoxicity Evalu

- Phytochemicals and Regulation of NF-kB in Inflammatory Bowel Diseases: An Overview of In Vitro and In Vivo Effects. (n.d.). PubMed Central.

- Involvement of nuclear factor-kappaB in the inhibition of pro-inflammatory medi

- Cyclooxygenase Inhibition Safety and Efficacy in Inflammation-Based Psychi

- Anti-Inflammatory and Anti-Oxidative Activity of Indole-3-Acetic Acid Involves Induction of HO-1 and Neutralization of Free Radicals in RAW264.7 Cells. (n.d.). MDPI.

Sources

- 1. Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 2. biologydiscussion.com [biologydiscussion.com]

- 3. Design, synthesis, in silico and in vitro evaluation of pyrrole–indole hybrids as dual tubulin and aromatase inhibitors with potent anticancer activities - PMC [pmc.ncbi.nlm.nih.gov]

- 4. academic.oup.com [academic.oup.com]

- 5. N-Benzyl-2-chloroindole-3-carboxylic acids as potential anti-inflammatory agents. Synthesis and screening for the effects on human neutrophil functions and on COX1/COX2 activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Inhibition of COX-2 and PGE2 in LPS-stimulated RAW264.7 cells by lonimacranthoide VI, a chlorogenic acid ester saponin - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Phytochemicals and Regulation of NF-kB in Inflammatory Bowel Diseases: An Overview of In Vitro and In Vivo Effects - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Involvement of nuclear factor-kappaB in the inhibition of pro-inflammatory mediators by pinosylvin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. japsonline.com [japsonline.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. Design, synthesis, apoptotic, and antiproliferative effects of 5-chloro-3- (2-methoxyvinyl)-indole-2-carboxamides and pyrido[3,4-b]indol-1-ones as potent EGFRWT/EGFRT790M inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 13. tandfonline.com [tandfonline.com]

- 14. Design, synthesis and preliminary biological evaluation of indole-3-carboxylic acid-based skeleton of Bcl-2/Mcl-1 dual inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis of 3-chloro-1H-indole-5-carboxylic Acid and Its Derivatives

Abstract

The 3-chloro-1H-indole-5-carboxylic acid scaffold is a privileged heterocyclic motif of significant interest to the pharmaceutical and agrochemical industries. Its derivatives have demonstrated a wide range of biological activities, serving as crucial intermediates in the development of novel therapeutic agents. This in-depth technical guide provides a comprehensive overview of the synthetic strategies for preparing this compound and its derivatives. The guide is designed for researchers, scientists, and drug development professionals, offering not only detailed experimental protocols but also the underlying chemical principles and rationale for methodological choices. We will explore the construction of the indole-5-carboxylic acid core, regioselective chlorination at the C3 position, and subsequent derivatization of the carboxylic acid moiety and the indole ring itself.

Introduction: The Significance of the this compound Scaffold

The indole ring system is a cornerstone in medicinal chemistry, found in a vast array of natural products and FDA-approved drugs.[1] The introduction of a chlorine atom at the 3-position and a carboxylic acid at the 5-position creates a versatile platform for drug design. The chlorine atom can modulate the electronic properties and metabolic stability of the molecule, while also serving as a handle for further functionalization through cross-coupling reactions. The carboxylic acid group provides a key site for forming ester and amide derivatives, allowing for the fine-tuning of pharmacokinetic and pharmacodynamic properties.

Derivatives of this scaffold have been investigated for a multitude of therapeutic applications, including as selective serotonin reuptake inhibitors (SSRIs) for CNS disorders, as potent antitumor agents, and as novel antimicrobial compounds.[1] This guide aims to provide the synthetic chemist with the necessary tools and knowledge to efficiently access this important class of molecules.

Synthetic Strategies for the this compound Core

The synthesis of the target molecule can be approached in a modular fashion, first by constructing the indole-5-carboxylic acid core, followed by regioselective chlorination at the 3-position.

Construction of the Indole-5-Carboxylic Acid Core

Two classical and reliable methods for the synthesis of the indole ring are the Fischer indole synthesis and the Gassman indole synthesis.

The Fischer indole synthesis is a robust method for preparing indoles from the reaction of a phenylhydrazine with an aldehyde or ketone under acidic conditions.[2][3] For the synthesis of an indole-5-carboxylic acid derivative, a suitable starting material would be 4-carboxyphenylhydrazine.

Causality Behind Experimental Choices: The choice of the carbonyl partner is crucial for the final substitution pattern of the indole. For instance, reaction with pyruvic acid would yield an indole-2-carboxylic acid, which can then be selectively decarboxylated if the 3-unsubstituted product is desired. The acidic catalyst (e.g., polyphosphoric acid, zinc chloride) facilitates the key[4][4]-sigmatropic rearrangement of the hydrazone intermediate.

The Gassman indole synthesis provides a versatile route to substituted indoles. A particularly relevant example for our target is the synthesis of ethyl 2-methylindole-5-carboxylate, which has been rigorously documented in Organic Syntheses.[5] This procedure involves the reaction of an aniline with a thioether-substituted ketone in the presence of an oxidizing agent.

Experimental Protocol: Synthesis of Ethyl 2-methylindole-5-carboxylate (Adapted from Gassman and van Bergen) [5]

-

Preparation of Methylthio-2-propanone: In a 2-L, three-necked, round-bottomed flask equipped with a mechanical stirrer, thermometer, and condenser, 700 mL of anhydrous methanol is added and cooled in an ice-water bath. Sodium methoxide (108 g, 2.00 moles) is added in portions. Once dissolved and cooled to 5°C, methanethiol (130 mL, 2.20 moles) is added over 20 minutes. Subsequently, chloroacetone (185 g, 2.00 moles) is added over 1 hour. The mixture is stirred overnight at room temperature. After filtration and removal of methanol, the residue is distilled to yield methylthio-2-propanone (155–158 g, 74–76%).

-

Formation of the Indole Ring: A solution of ethyl 4-aminobenzoate (16.5 g, 0.100 mole) in 500 mL of dichloromethane is cooled to -70°C under a nitrogen atmosphere. A solution of tert-butyl hypochlorite (10.8 g, 0.0995 mole) in 50 mL of dichloromethane is added dropwise over 10 minutes. The mixture is stirred for 1 hour at -70°C. A solution of methylthio-2-propanone (10.4 g, 0.100 mole) in 50 mL of dichloromethane is then added dropwise. After stirring for another hour at -70°C, a solution of triethylamine (10.1 g, 0.100 mole) in 30 mL of dichloromethane is added. The reaction is allowed to warm to room temperature and stirred overnight. The mixture is washed with water and brine, dried over anhydrous magnesium sulfate, and the solvent is evaporated to yield ethyl 2-methyl-3-methylthioindole-5-carboxylate.

-

Desulfurization: The crude product from the previous step is dissolved in 300 mL of absolute ethanol. An excess of freshly washed W-2 Raney nickel is added, and the mixture is stirred for one hour. The catalyst is removed by decantation and washed with ethanol. The combined ethanolic solutions are concentrated to give ethyl 2-methylindole-5-carboxylate (7.5–8.1 g, 93–99% from the thioether precursor).

Regioselective Chlorination at the C3 Position

The indole ring is electron-rich and susceptible to electrophilic substitution, with the C3 position being the most reactive. Several reagents can be employed for the chlorination of the indole core.

N-Chlorosuccinimide (NCS) is a mild and convenient source of electrophilic chlorine.[6][7][8] The reaction is typically carried out in a polar aprotic solvent such as DMF or acetonitrile at room temperature or with gentle heating.

Causality Behind Experimental Choices: NCS is often the reagent of choice for substrates with sensitive functional groups due to its milder reactivity compared to reagents like sulfuryl chloride or elemental chlorine. The use of a polar solvent helps to dissolve the indole substrate and stabilize the charged intermediates formed during the electrophilic aromatic substitution mechanism.

Experimental Protocol: C3-Chlorination of an Indole-5-carboxylate Derivative with NCS (General Procedure)

-

To a solution of the indole-5-carboxylate (1.0 equiv) in anhydrous DMF (0.1-0.5 M), add N-chlorosuccinimide (1.1-1.2 equiv) portion-wise at room temperature.

-

Stir the reaction mixture at room temperature for 2-4 hours, monitoring the progress by TLC.

-

Upon completion, pour the reaction mixture into ice-water and extract with ethyl acetate (3 x 50 mL).

-

Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel or by recrystallization to afford the 3-chloro-1H-indole-5-carboxylate.

For less sensitive substrates, other chlorinating agents can be employed. Sulfuryl chloride (SO₂Cl₂) is a powerful electrophilic chlorinating agent. A more recent, metal-free method utilizes a DMSO/SOCl₂ system for the synthesis of 3-chloroindoles from 2-alkynylanilines.[4][9]

Derivatization of this compound

The carboxylic acid functionality and the chloro-substituted indole ring offer numerous opportunities for further diversification.

Derivatization of the Carboxylic Acid Group

The carboxylic acid can be readily converted to its corresponding esters via several methods.

-

Fischer Esterification: Refluxing the carboxylic acid in an excess of the desired alcohol with a catalytic amount of a strong acid (e.g., H₂SO₄) is a straightforward method.[8]

-

DCC/DMAP Coupling: For more sensitive substrates or sterically hindered alcohols, coupling with dicyclohexylcarbodiimide (DCC) and a catalytic amount of 4-dimethylaminopyridine (DMAP) is highly effective.[10]

Experimental Protocol: Steglich Esterification using DCC/DMAP [10]

-

Dissolve the this compound (1.0 equiv), the alcohol (1.2 equiv), and DMAP (0.1 equiv) in anhydrous dichloromethane (0.2 M).

-

Cool the solution to 0°C and add a solution of DCC (1.1 equiv) in dichloromethane dropwise.

-

Stir the reaction mixture at 0°C for 30 minutes and then at room temperature for 3-5 hours.

-

Filter off the precipitated dicyclohexylurea (DCU).

-

Wash the filtrate with 1 M HCl, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude ester by column chromatography.

| Coupling Agent | Catalyst | Solvent | Temperature | Typical Yield | Reference |

| H₂SO₄ (catalytic) | None | Alcohol (solvent) | Reflux | Good to Excellent | [8] |

| DCC | DMAP (catalytic) | Dichloromethane | 0°C to RT | Excellent | [10] |

| POCl₃ | None | Alcohol (solvent) | RT to Reflux | Good to Excellent | [11] |

Table 1: Comparison of Esterification Methods

Amide bond formation is a cornerstone of medicinal chemistry.

-

Acid Chloride Formation Followed by Amination: The carboxylic acid can be converted to the more reactive acid chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride.[12][13][14][15] The resulting acid chloride is then reacted with the desired amine.

-

Direct Amidation with Coupling Reagents: A wide array of coupling reagents, such as HATU, HOBt/EDC, or B(OCH₂CF₃)₃, can facilitate direct amide bond formation between the carboxylic acid and an amine under mild conditions.[16]

Experimental Protocol: Two-Step Amidation via Acid Chloride

-

Acid Chloride Formation: To a solution of this compound (1.0 equiv) in anhydrous dichloromethane, add oxalyl chloride (1.5 equiv) followed by a catalytic amount of DMF at 0°C.[12] Stir the reaction at room temperature until gas evolution ceases. Concentrate the reaction mixture under reduced pressure to obtain the crude acid chloride.

-

Amidation: Dissolve the crude acid chloride in anhydrous dichloromethane and cool to 0°C. Add a solution of the desired amine (1.2 equiv) and a non-nucleophilic base such as triethylamine (1.5 equiv) dropwise. Allow the reaction to warm to room temperature and stir until completion. Perform an aqueous work-up and purify the product by chromatography or recrystallization.

Further Functionalization of the Indole Ring

The 3-chloroindole moiety is a versatile precursor for further C-C and C-N bond-forming reactions.

The indole nitrogen can be alkylated under basic conditions using an appropriate alkyl halide.[2][17][18][19] Common bases include sodium hydride (NaH) or potassium carbonate (K₂CO₃) in a polar aprotic solvent like DMF.

The chlorine atom at the C3 position can participate in various palladium-catalyzed cross-coupling reactions.

-

Suzuki-Miyaura Coupling: Reaction with a boronic acid or ester in the presence of a palladium catalyst and a base can form a new C-C bond.[9][20][21][22][23] This is a powerful method for introducing aryl or vinyl substituents at the 3-position.

-

Buchwald-Hartwig Amination: This reaction allows for the formation of a C-N bond by coupling the 3-chloroindole with an amine in the presence of a palladium catalyst, a suitable phosphine ligand, and a base.[4][5][24][25]

Spectroscopic Characterization

The structural elucidation of this compound and its derivatives relies heavily on spectroscopic techniques.

-

¹H NMR Spectroscopy: The indole N-H proton typically appears as a broad singlet in the downfield region (δ 10-12 ppm). The aromatic protons will show characteristic splitting patterns depending on the substitution. The proton at C2 of the indole ring will typically be a singlet or a doublet, while the protons on the benzene ring will show coupling patterns consistent with a 1,2,4-trisubstituted benzene ring. The carboxylic acid proton is a broad singlet, often in the δ 12-13 ppm range, and its signal will disappear upon D₂O exchange.[26][27]

-

¹³C NMR Spectroscopy: The carbonyl carbon of the carboxylic acid will resonate around 165-175 ppm. The carbon bearing the chlorine atom (C3) will be shifted downfield compared to an unsubstituted indole. The other aromatic carbons will appear in the typical region of δ 110-140 ppm.[27][28]

-

Infrared (IR) Spectroscopy: Key vibrational stretches include the N-H stretch (around 3300-3400 cm⁻¹), the broad O-H stretch of the carboxylic acid (2500-3300 cm⁻¹), and the C=O stretch of the carboxylic acid (around 1700 cm⁻¹).

-

Mass Spectrometry (MS): The mass spectrum will show a characteristic isotopic pattern for the chlorine atom (³⁵Cl and ³⁷Cl in an approximately 3:1 ratio), which is a definitive indicator of the presence of a single chlorine atom in the molecule.

| Spectroscopic Technique | Key Expected Features for this compound |

| ¹H NMR | Broad singlet for N-H (~11 ppm), broad singlet for COOH-H (~12 ppm), signals for aromatic protons in the region of 7-8.5 ppm. |

| ¹³C NMR | Carbonyl carbon (~170 ppm), aromatic carbons (~110-140 ppm). |

| IR | Broad O-H stretch (2500-3300 cm⁻¹), C=O stretch (~1700 cm⁻¹), N-H stretch (~3350 cm⁻¹). |

| MS | Molecular ion peak with a characteristic M+2 peak for the chlorine isotope. |

Table 2: Predicted Spectroscopic Data

Conclusion

The synthesis of this compound and its derivatives is a critical endeavor for the advancement of medicinal chemistry and drug discovery. This guide has outlined robust and versatile synthetic strategies, from the construction of the core indole framework to its regioselective chlorination and subsequent derivatization. By understanding the principles behind the chosen methodologies and having access to detailed experimental protocols, researchers are well-equipped to explore the chemical space around this valuable scaffold and develop novel molecules with significant therapeutic potential.

References

-

Li, X., Cheng, Y., Li, Y., Sun, F., Zhan, X., Yang, Z., Yang, J., & Du, Y. (2024). DMSO/SOCl2-Enabled Synthesis of 3-Chloroindoles via Desulfonylative Chlorocyclization of N,N-Disubstituted 2-Alkynylanilines. The Journal of Organic Chemistry, 89(3), 2039–2049. [Link]

-

Wikipedia contributors. (2023). Buchwald–Hartwig amination. In Wikipedia, The Free Encyclopedia. [Link]

-

ACS Green Chemistry Institute Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination. [Link]

-

Gassman, P. G., & van Bergen, T. J. (1973). Ethyl 2-methylindole-5-carboxylate. Organic Syntheses, 53, 72. [Link]

-

Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]

-

Neises, B., & Steglich, W. (1978). Simple Method for the Esterification of Carboxylic Acids. Angewandte Chemie International Edition in English, 17(7), 522–524. [Link]

-

Sabiah, S., & Reddy, K. S. (2013). Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. The Journal of Organic Chemistry, 78(10), 5084–5091. [Link]

-

Der Pharma Chemica. (2011). An Efficient and Practical Protocol for the Esterification of Aromatic Carboxylic Acids. Der Pharma Chemica, 3(6), 365-370. [Link]

- Shiri, M., & Zolfigol, M. A. (2009).

-

Master Organic Chemistry. (n.d.). Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterification). [Link]

-

Kim, J. H., Lee, J. Y., Lee, S. H., Kim, J. N., & Lee, K. Y. (2004). Effective Amidation of Carboxylic Acids Using (4,5-Dichloro-6-oxo-6H-pyridazin-1-yl)phosphoric Acid Diethyl Ester. Bulletin of the Korean Chemical Society, 25(7), 1055-1058. [Link]

- WO2008072257A2 - Process for the preparation of indole derivatives. (2008).

-

Organic Chemistry Portal. (n.d.). Fischer Indole Synthesis. [Link]

-

Genc, H., & Bunev, A. S. (2014). The synthesis of C-3β functionalized indoles via a hydroboration/Suzuki-Miyaura coupling sequence. Tetrahedron Letters, 55(28), 3843-3845. [Link]

-

Chem-Station. (2014). Fischer Indole Synthesis. [Link]

-

Organic Chemistry Portal. (n.d.). Amide synthesis by acylation. [Link]

-

Organic Chemistry Portal. (n.d.). Acid to Acid Chloride - Common Conditions. [Link]

-

ChemOrgChem. (2024, March 22). Suzuki-Miyaura Coupling |Basics|Mechanism|Examples| [Video]. YouTube. [Link]

-

Moodle. (n.d.). Carboxylic Acids to Acid Chlorides. [Link]

-

Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]

-

Chemistry LibreTexts. (2023). Conversion of carboxylic acids to acid chlorides. [Link]

- Hesse, M., Meier, H., & Zeeh, B. (2008). Spectroscopic methods in organic chemistry. Georg Thieme Verlag.

-

Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]

-

Jia, Z., & Liu, Q. (2019). CuH-Catalyzed Enantioselective Alkylation of Indole Derivatives with Ligand-Controlled Regiodivergence. ACS Catalysis, 9(10), 9135-9141. [Link]

-

Ishihara, K., Ohara, S., & Yamamoto, H. (2002). Amidation of Carboxylic Acids with Amines by Nb 2 O 5 as a Reusable Lewis Acid Catalyst. The Journal of Organic Chemistry, 67(15), 5439–5442. [Link]

-

Master Organic Chemistry. (2011). Thionyl Chloride (SOCl2) And Conversion of Carboxylic Acids to Acid Halides. [Link]

-

Al-Zaydi, K. M. (2007). Conversion of carboxylic acids into acid chlorides and alcohols into alkyl chlorides using polymer-supported triphenylphosphine. Molecules, 12(10), 2319-2329. [Link]

-

Thien, N. D., Ngoc, H. K., Nam, N. H., Anh, D. T., & Baecker, D. (2025). A Novel Strategy for the Synthesis of N-Alkylated Oxindoles. Synlett, 36(18), 2925-2929. [Link]

-

Tohoku University. (2023, February 16). Optimized Amide Bond Reaction Using Heterocyclic Compounds and Carboxylic Acid. [Link]

- US20040059131A1 - N-alkylation of indole derivatives. (2004).

-

Han, X. L., & Luo, Y. H. (2012). 5-Chloro-1H-indole-3-carboxylic acid. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 1), o145. [Link]

-

Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts. [Link]

Sources

- 1. asiaresearchnews.com [asiaresearchnews.com]

- 2. mdpi.com [mdpi.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]

- 5. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]

- 6. m.youtube.com [m.youtube.com]

- 7. rsc.org [rsc.org]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Simple Method for the Esterification of Carboxylic Acids [organic-chemistry.org]

- 11. derpharmachemica.com [derpharmachemica.com]

- 12. Acid to Acid Chloride - Common Conditions [commonorganicchemistry.com]

- 13. Carboxylic Acids to Acid Chlorides [moodle.tau.ac.il]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. masterorganicchemistry.com [masterorganicchemistry.com]

- 16. pubs.acs.org [pubs.acs.org]

- 17. US7067676B2 - N-alkylation of indole derivatives - Google Patents [patents.google.com]

- 18. Thieme E-Journals - Synlett / Abstract [thieme-connect.de]

- 19. US20040059131A1 - N-alkylation of indole derivatives - Google Patents [patents.google.com]

- 20. The synthesis of C-3β functionalized indoles via a hydroboration/Suzuki-Miyaura coupling sequence - PMC [pmc.ncbi.nlm.nih.gov]

- 21. youtube.com [youtube.com]

- 22. chem.libretexts.org [chem.libretexts.org]

- 23. Suzuki Coupling [organic-chemistry.org]

- 24. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 25. chem.libretexts.org [chem.libretexts.org]

- 26. 5-Chloro-1H-indole-3-carboxylic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 27. pdf.benchchem.com [pdf.benchchem.com]

- 28. organicchemistrydata.org [organicchemistrydata.org]

A Technical Guide to the Spectroscopic Characterization of 3-chloro-1H-indole-5-carboxylic acid

This guide provides a comprehensive technical overview of the analytical methodologies required for the structural elucidation and characterization of 3-chloro-1H-indole-5-carboxylic acid (C₉H₆ClNO₂). Designed for researchers, medicinal chemists, and analytical scientists, this document synthesizes theoretical principles with practical, field-proven protocols. We will explore the expected spectroscopic signatures of this molecule using Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) Spectroscopy. While direct, published spectra for this specific compound are not widely available, this guide leverages established principles and data from analogous structures to provide a robust predictive framework for its characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Blueprint

NMR spectroscopy is the most powerful technique for the unambiguous determination of the molecular structure of organic compounds. For this compound, both ¹H and ¹³C NMR will provide a detailed map of the proton and carbon framework, confirming the precise substitution pattern on the indole ring.

Expertise & Rationale: Predicting the Spectrum

The electronic environment of each nucleus is influenced by the indole ring system and its substituents. The electron-withdrawing nature of the carboxylic acid group at C5 and the chlorine atom at C3 will deshield nearby protons and carbons, causing them to resonate at higher chemical shifts (downfield). Conversely, the nitrogen atom in the pyrrole ring acts as an electron-donating group, influencing the shielding of adjacent nuclei. Our predictions are based on established data for indole-5-carboxylic acid and other 3-substituted indoles.[1][2]

Predicted ¹H and ¹³C NMR Data

The following table outlines the predicted chemical shifts (δ) in parts per million (ppm) for this compound. DMSO-d₆ is the recommended solvent as it effectively solubilizes the compound and allows for the observation of exchangeable protons like N-H and COOH.[3][4]

| Assignment | Predicted ¹H NMR (ppm) | Predicted ¹³C NMR (ppm) | Rationale / Notes |

| N-H (H1) | ~11.5 - 12.5 (br s) | - | Broad singlet, chemical shift is concentration and temperature dependent. |

| C2-H | ~7.8 - 8.0 (s) | ~128 - 130 | A singlet due to the absence of adjacent protons. Deshielded by the adjacent nitrogen. |

| C3 | - | ~108 - 112 | Carbon directly bonded to chlorine; its signal will be attenuated. |

| C4-H | ~8.2 - 8.4 (d) | ~123 - 125 | Doublet, deshielded by the adjacent carboxylic acid group. |

| C5 | - | ~126 - 128 | Quaternary carbon attached to the carboxylic acid group. |

| C6-H | ~7.6 - 7.8 (dd) | ~121 - 123 | Doublet of doublets, coupled to H4 and H7. |

| C7-H | ~7.4 - 7.6 (d) | ~112 - 114 | Doublet, coupled to H6. |

| C3a | - | ~127 - 129 | Bridgehead carbon. |

| C7a | - | ~135 - 137 | Bridgehead carbon, deshielded by the adjacent nitrogen. |

| COOH | ~12.5 - 13.5 (br s) | ~168 - 170 | Carboxylic acid proton, very broad. The carbon is highly deshielded.[5] |

Self-Validating Experimental Protocol: NMR Data Acquisition

This protocol ensures high-quality, reproducible NMR data.

-

Sample Preparation:

-

Accurately weigh 5-10 mg of this compound.

-

Dissolve the sample in approximately 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The use of DMSO-d₆ is critical for observing the acidic N-H and COOH protons.[4]

-

Transfer the solution to a clean, dry 5 mm NMR tube.

-

-

Instrument Setup:

-

Use a spectrometer operating at a minimum of 400 MHz for ¹H NMR to ensure adequate signal dispersion.

-

Lock the spectrometer on the deuterium signal of the DMSO-d₆.

-

Shim the magnetic field to optimize homogeneity, aiming for a narrow and symmetrical solvent peak.

-

-

¹H NMR Acquisition:

-

Acquire a standard single-pulse ¹H spectrum.

-

Set a spectral width of approximately 16 ppm.

-

Use a 30-degree pulse angle and a relaxation delay of 2-5 seconds.

-

Acquire a sufficient number of scans (typically 16-64) to achieve a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Acquire a standard proton-decoupled ¹³C spectrum.

-

Set a spectral width of approximately 240 ppm.[6]

-

Use a standard pulse program with Nuclear Overhauser Effect (NOE).

-

Acquire several hundred to several thousand scans to obtain adequate signal intensity, as ¹³C has a low natural abundance.

-

NMR Analysis Workflow

Caption: Workflow for NMR spectroscopic analysis.

Infrared (IR) Spectroscopy: Functional Group Fingerprinting

IR spectroscopy is a rapid and effective method for identifying the key functional groups present in a molecule. For this compound, IR analysis will confirm the presence of the carboxylic acid and the N-H group of the indole ring.

Expertise & Rationale: Interpreting Vibrational Modes

The carboxylic acid functional group has two highly characteristic vibrations: a very broad O-H stretch and a sharp, intense C=O (carbonyl) stretch.[7][8] The broadness of the O-H band is a direct result of intermolecular hydrogen bonding, which creates a wide range of vibrational energies.[8] The indole N-H stretch is typically a sharper band found at higher wavenumbers.

Predicted IR Absorption Data

| Wavenumber (cm⁻¹) | Functional Group | Vibration Mode | Expected Intensity |

| ~3300 - 3400 | Indole N-H | Stretch | Medium, Sharp |

| ~2500 - 3300 | Carboxylic Acid O-H | Stretch | Strong, Very Broad |

| ~1680 - 1710 | Carboxylic Acid C=O | Stretch | Strong, Sharp |

| ~1500 - 1600 | Aromatic C=C | Stretch | Medium-Strong |

| ~1210 - 1320 | Carboxylic Acid C-O | Stretch | Medium |

| ~700 - 800 | C-Cl | Stretch | Medium-Weak |

Self-Validating Experimental Protocol: IR Data Acquisition (ATR)

Attenuated Total Reflectance (ATR) is a modern, reliable method that requires minimal sample preparation.

-

Instrument Preparation:

-

Ensure the ATR crystal (typically diamond or germanium) is clean. Record a background spectrum of the empty ATR stage.

-

-

Sample Application:

-

Place a small amount (1-2 mg) of the solid this compound powder directly onto the ATR crystal.

-

-

Data Acquisition:

-

Apply pressure using the ATR anvil to ensure good contact between the sample and the crystal.

-

Acquire the spectrum, typically by co-adding 16 to 32 scans over the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.

-

-

Data Processing:

-

The resulting spectrum should be automatically ratioed against the background spectrum.

-

Label the significant peaks corresponding to the key functional groups.

-

IR Analysis Workflow

Caption: Workflow for IR spectroscopic analysis.

Mass Spectrometry (MS): Molecular Weight and Isotopic Confirmation

Mass spectrometry provides the exact molecular weight of a compound, serving as a primary confirmation of its elemental composition. Electrospray Ionization (ESI) is an ideal "soft" ionization technique that minimizes fragmentation, allowing for clear observation of the molecular ion.[9][10]

Expertise & Rationale: The Chlorine Isotope Signature

A key validation for this molecule is the presence of a chlorine atom. Chlorine has two stable isotopes, ³⁵Cl (75.8% abundance) and ³⁷Cl (24.2% abundance). This results in a characteristic isotopic pattern in the mass spectrum: a primary molecular ion peak (M) and a second peak at M+2 with approximately one-third the intensity of the first.[11] Observing this pattern is definitive proof of the presence of a single chlorine atom.

Predicted Mass Spectrometry Data

-

Molecular Formula: C₉H₆ClNO₂

-

Monoisotopic Mass: 195.0087 g/mol

-

ESI Positive Mode ([M+H]⁺):

-

m/z 196.0160 (corresponding to ³⁵Cl)

-

m/z 198.0131 (corresponding to ³⁷Cl)

-

-

ESI Negative Mode ([M-H]⁻):

-

m/z 194.0014 (corresponding to ³⁵Cl)

-

m/z 196.9985 (corresponding to ³⁷Cl)

-

A common fragmentation pattern for carboxylic acids is the loss of CO₂ (44 Da) from the molecular ion.[12]

Self-Validating Experimental Protocol: ESI-MS Data Acquisition

-

Sample Preparation:

-

Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent such as methanol or acetonitrile/water (50:50 v/v).

-

A small amount of formic acid (0.1%) can be added to promote protonation for positive ion mode.

-

-

Instrument Setup:

-

Use a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) for accurate mass measurement.

-

Calibrate the instrument immediately before the analysis.

-

-

Data Acquisition:

-

Infuse the sample solution into the ESI source at a low flow rate (e.g., 5-10 µL/min).

-

Acquire spectra in both positive and negative ion modes over a mass range of m/z 50-500.

-

Optimize source parameters (capillary voltage, gas flow, temperature) to maximize the molecular ion signal.

-

-

Data Analysis:

-

Identify the molecular ion peaks in both modes.

-

Confirm the presence of the M+2 peak with ~33% relative intensity, confirming the presence of chlorine.

-

Compare the measured accurate mass to the theoretical mass; a difference of <5 ppm provides high confidence in the elemental composition.

-

MS Analysis Workflow

Caption: Workflow for Mass Spectrometric analysis.

UV-Vis Spectroscopy: Probing the Electronic Structure

UV-Vis spectroscopy provides information about the electronic transitions within the conjugated π-system of the indole ring. The absorption maxima (λmax) are characteristic of the chromophore.

Expertise & Rationale: Chromophore Analysis

The indole ring system is an excellent chromophore. Substituents on the ring can cause shifts in the absorption maxima. The carboxylic acid and chlorine substituents are expected to cause a slight bathochromic (red) shift compared to unsubstituted indole.[13] The spectrum is typically characterized by two main absorption bands, corresponding to the ¹Lₐ and ¹Lₑ transitions.[13]

Predicted UV-Vis Absorption Data

| Solvent | Predicted λmax (nm) | Electronic Transition |

| Methanol / Ethanol | ~220 - 230 | High energy transition |

| Methanol / Ethanol | ~275 - 290 | ¹Lₐ / ¹Lₑ bands |

Self-Validating Experimental Protocol: UV-Vis Data Acquisition

-

Sample Preparation:

-

Prepare a stock solution of the compound in a UV-grade solvent (e.g., methanol or ethanol) at a known concentration (e.g., 1 mg/mL).

-

Prepare a dilute solution (e.g., 0.01 mg/mL) from the stock solution to ensure the absorbance is within the linear range of the instrument (ideally < 1.0 AU).

-

-

Instrument Setup:

-

Use a dual-beam UV-Vis spectrophotometer.

-

Use matched quartz cuvettes (1 cm path length).

-

Fill one cuvette with the solvent to serve as the blank.

-

Fill the second cuvette with the sample solution.

-

-

Data Acquisition:

-

Run a baseline correction with the solvent blank.

-